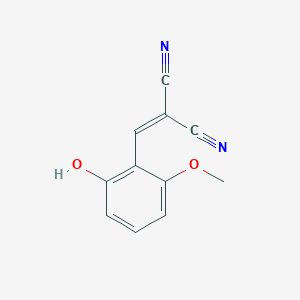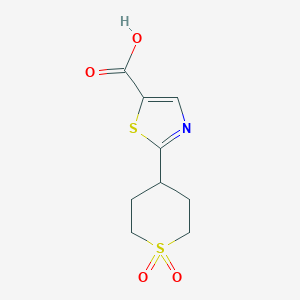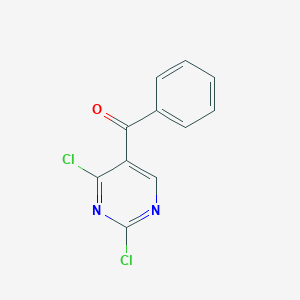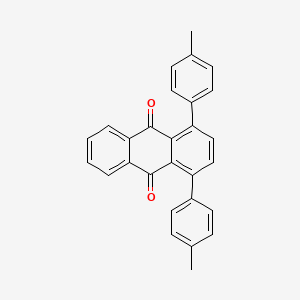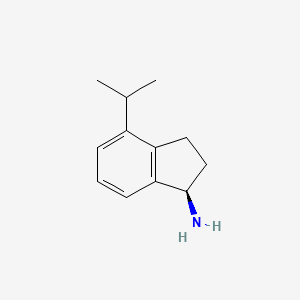
1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- is a chiral amine compound with the molecular formula C12H17N It is known for its unique structure, which includes an indane backbone with an amine group and an isopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1H-Inden-1-one, 2,3-dihydro-4-(1-methylethyl)-, using a chiral catalyst to achieve the desired (1R)-configuration. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, and other derivatives.
Aplicaciones Científicas De Investigación
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1S)-
- 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-
- 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylpropyl)-
Uniqueness
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- is unique due to its specific (1R)-configuration, which imparts distinct stereochemical properties. This chiral configuration can significantly influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(1R)-4-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3/t12-/m1/s1 |
Clave InChI |
NPHWEMNGZGNWMP-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)C1=CC=CC2=C1CC[C@H]2N |
SMILES canónico |
CC(C)C1=CC=CC2=C1CCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




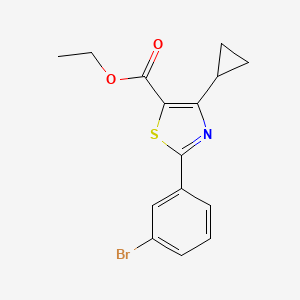
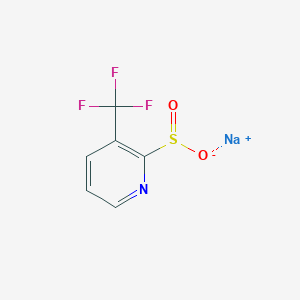
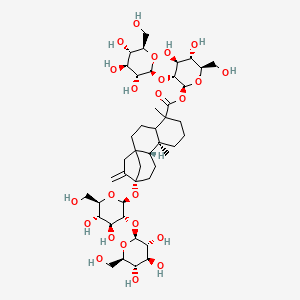

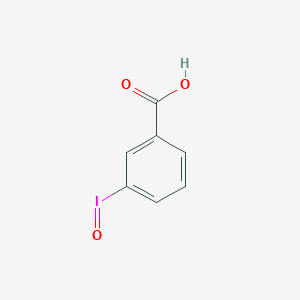
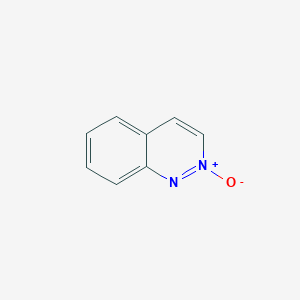
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
